1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid vs. 5-Carboxylic Acid Regioisomer: A Comparison of Computed LogP for Pharmacokinetic Prediction
The predicted lipophilicity, a key determinant of membrane permeability and oral absorption, differs significantly between regioisomers. The target compound exhibits a computed XLogP3-AA value of 1.2 [1]. This indicates a more favorable balance for oral bioavailability, aligning closer to Lipinski's Rule of Five guideline (logP < 5), compared to the significantly more lipophilic value predicted for the 5-carboxylic acid regioisomer, 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, which has a predicted logP of 1.66 .
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 57411-73-1): Predicted logP = 1.66 |
| Quantified Difference | The target compound is predicted to be less lipophilic by 0.46 logP units. |
| Conditions | In silico prediction via XLogP3 algorithm (PubChem) and vendor-provided calculated logP. |
Why This Matters
The lower logP suggests the target compound has improved aqueous solubility potential, which is a critical advantage for bioassay development and formulation, allowing for a broader range of assay conditions compared to its more lipophilic 5-carboxylic acid isomer.
- [1] PubChem. (2026). 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. PubChem CID 7174598. View Source
